molecular formula C11H20Cl3N3 B2883988 (R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride CAS No. 1286208-76-1

(R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride

Cat. No.: B2883988
CAS No.: 1286208-76-1
M. Wt: 300.65
InChI Key: VDRJBPACIMTLEE-FYBBWCNBSA-N
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Description

(R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride is a chiral secondary amine derivative with a piperidine core functionalized by a pyridin-2-ylmethyl group. Its molecular formula is C₁₁H₂₀Cl₃N₃, and it has a molecular weight of 300.66 g/mol . The compound is supplied as a trihydrochloride salt, enhancing its solubility in aqueous systems for pharmaceutical or biochemical applications. Key identifiers include:

  • CAS No.: 1286208-76-1 (primary) or 1349702-40-4 (alternative vendor-specific designation)
  • Purity: ≥97% (HPLC) or >95% (vendor-dependent)
  • Appearance: Typically a white to off-white crystalline powder.

This compound is structurally notable for its (R)-configuration at the piperidine-3-amine chiral center, which may influence its binding affinity in biological targets such as receptors or enzymes.

Properties

IUPAC Name

(3R)-N-(pyridin-2-ylmethyl)piperidin-3-amine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3.3ClH/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10;;;/h1-2,4,7,10,12,14H,3,5-6,8-9H2;3*1H/t10-;;;/m1.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRJBPACIMTLEE-FYBBWCNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NCC2=CC=CC=N2.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Resolution of Racemic Piperidin-3-amine

Early routes employed classical resolution using diastereomeric salt formation:

Procedure :

  • Racemic piperidin-3-amine (50 g) dissolved in ethanol (200 mL)
  • Add (R)-mandelic acid (1.1 eq) at 60°C
  • Cool to 0°C, filter (R)-piperidin-3-amine·(R)-mandelate (43% yield, >99% ee)
  • Free base liberated via NaOH treatment

Limitations :

  • Maximum theoretical yield: 50%
  • Requires multiple recrystallizations for enantiopurity

Catalytic Asymmetric Hydrogenation

Modern approaches utilize Ir-catalyzed hydrogenation of enamines:

Optimized Conditions :

Parameter Value
Catalyst [Ir(COD)Cl]₂/(R)-SegPhos
Substrate 1-Pyrrolidin-1-yl-1-enamine
H₂ Pressure 50 bar
Temperature 25°C
Solvent THF
ee 98%

This method achieves superior atom economy compared to resolution techniques.

N-Alkylation Strategies for Pyridin-2-ylmethyl Group Installation

Reductive Amination Approach

Stepwise Procedure :

  • Imine Formation :
    • (R)-Piperidin-3-amine (1 eq), pyridine-2-carbaldehyde (1.05 eq), molecular sieves (4Å) in MeOH
    • Stir 12 h at 25°C (monitor by TLC)
  • Sodium Triacetoxyborohydride Reduction :
    • Add NaBH(OAc)₃ (1.5 eq) portionwise
    • Stir 24 h at 25°C
    • Quench with sat. NaHCO₃, extract with CH₂Cl₂

Yield Optimization Data :

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 MeOH 25 24 68
2 CH₃CN 40 12 72
3 DCE 25 36 61

Mitsunobu Reaction for Stereoretention

For acid-sensitive substrates:

  • (R)-Piperidin-3-amine (1 eq), pyridin-2-ylmethanol (1.2 eq)
  • PPh₃ (1.5 eq), DIAD (1.5 eq) in THF
  • 0°C → 25°C over 6 h
  • 78% yield, >99% ee

Trihydrochloride Salt Formation

Critical parameters for salt stabilization:

Procedure :

  • Dissolve free base (1 eq) in anhydrous Et₂O (10 vol)
  • Bubble HCl gas (3.2 eq) at 0°C
  • Filter precipitate, wash with cold Et₂O
  • Dry under vacuum (40°C, 24 h)

Salt Characterization Data :

Property Value
Melting Point 218-220°C (dec.)
Water Solubility >500 mg/mL
Hygroscopicity 0.8% w/w H₂O (40% RH)
XRD Pattern Characteristic peaks at 8.2°, 12.7°, 16.4° 2θ

Analytical Methods for Quality Control

Chiral Purity Assessment

HPLC Conditions :

  • Column: Chiralpak IC (250 × 4.6 mm)
  • Mobile Phase: n-Hexane/IPA/DEA (80:20:0.1)
  • Flow Rate: 1.0 mL/min
  • Retention: (R)-enantiomer 14.2 min, (S)-enantiomer 16.8 min

Spectroscopic Characterization

¹H NMR (500 MHz, D₂O) :
δ 8.51 (d, J = 4.9 Hz, 1H), 7.94 (td, J = 7.7, 1.8 Hz, 1H), 7.62 (d, J = 7.9 Hz, 1H), 7.45 (dd, J = 6.2, 5.1 Hz, 1H), 4.32 (s, 2H), 3.51–3.42 (m, 1H), 3.27–3.11 (m, 2H), 2.94 (dd, J = 12.1, 3.3 Hz, 1H), 2.18–2.02 (m, 1H), 1.95–1.78 (m, 2H), 1.68–1.53 (m, 1H)

13C NMR (126 MHz, D₂O) :
δ 158.4, 149.2, 138.7, 125.6, 122.9, 57.3, 54.8, 48.2, 43.5, 29.7, 23.1

Comparative Evaluation of Synthetic Routes

Table 1. Route Comparison

Metric Reductive Amination Mitsunobu Reaction
Overall Yield (%) 62 58
ee (%) 99.2 99.8
Purity (HPLC) (%) 98.5 99.1
Cost Index 1.0 2.3
Scalability (kg) >100 <10

Industrial Manufacturing Considerations

Process Intensification Strategies

  • Continuous flow hydrogenation reduces catalyst loading by 40%
  • Membrane-assisted crystallization improves salt purity to 99.9%
  • PAT (Process Analytical Technology) implementation reduces batch variability

Regulatory Compliance Aspects

  • ICH Q3D Elemental Impurities: Control of Pd (<10 ppm) from hydrogenation catalysts
  • Genotoxic Impurities: Limit pyridine-2-carbaldehyde to <50 ppm

Chemical Reactions Analysis

Types of Reactions

®-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring or piperidine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce secondary amines.

Scientific Research Applications

®-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally analogous derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Purity Key Structural Differences
(R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride (Target) C₁₁H₂₀Cl₃N₃ 300.66 1286208-76-1 97% Pyridin-2-ylmethyl group; trihydrochloride salt
(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride C₁₁H₂₀Cl₃N₃ 300.66 Not provided N/A S-enantiomer ; identical substituents, opposite chirality
(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochloride C₁₁H₂₀Cl₃N₃ 300.65 1349702-40-4 >95% Pyridin-3-ylmethyl group (vs. 2-yl)
(R)-N-Isopropylpiperidin-3-amine dihydrochloride C₈H₂₀Cl₂N₂ 215.16 1286207-72-4 N/A Isopropyl substituent; dihydrochloride salt
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride C₁₀H₁₄Cl₂F₃N₅ 328.15 54-PC403092 N/A Pyrrolidine core (vs. piperidine); trifluoromethyl group

Key Comparison Points

Stereochemistry :

  • The (S)-enantiomer (Table 1, Row 2) shares identical substituents with the target compound but differs in chiral configuration, which may lead to divergent pharmacological profiles. Enantiomers often exhibit distinct binding kinetics or metabolic stability .

This positional isomerism could reduce or enhance target affinity compared to the 2-yl derivative .

Core Heterocycle and Substituents :

  • Replacing the piperidine core with pyrrolidine (Row 5) shortens the ring size, increasing ring strain and altering conformational flexibility. The addition of a trifluoromethyl group introduces electronegativity and lipophilicity, which may improve blood-brain barrier penetration .

Purity and Availability :

  • The target compound is available at ≥97% purity (CD11300594), while its pyridin-3-ylmethyl analog is listed at >95% . Purity variations may impact reproducibility in sensitive assays.

Biological Activity

(R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C₁₁H₁₈Cl₃N₃
  • Molecular Weight : Approximately 300.66 g/mol
  • CAS Number : 1286208-65-8

The presence of a piperidine ring and a pyridine moiety allows for various interactions with biological systems, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as:

  • Receptors : It may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.
  • Enzymes : The compound exhibits potential interactions with various enzymes, modulating their activity which can lead to significant physiological effects.

Biological Activities

Research indicates that this compound may exhibit the following biological activities:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in relation to neurological disorders.
  • Potential Antidepressant Effects : Similar compounds have shown promise in preclinical studies as antidepressants through modulation of serotonin and norepinephrine pathways.
  • Anticonvulsant Activity : The compound's structural analogs have demonstrated anticonvulsant properties in animal models.

Study 1: Neurotransmitter Interaction

A study investigated the interaction of this compound with serotonin receptors. Results indicated that the compound could enhance serotonin release in vitro, suggesting potential applications in treating depression and anxiety disorders.

Study 2: Antidepressant Potential

In a comparative study, (R)-N-(Pyridin-2-ylmethyl)piperidin-3-amine was tested against standard antidepressants in rodent models. The findings showed that it produced significant reductions in depressive-like behaviors, indicating its potential as an antidepressant agent.

Study 3: Anticonvulsant Efficacy

Research involving the administration of the compound in seizure-prone rats revealed a marked decrease in seizure frequency. This suggests that this compound could be further explored for anticonvulsant therapy.

Comparative Analysis with Related Compounds

Compound NameStructure TypeUnique Features
(R)-N-(Pyridin-3-ylmethyl)piperidin-3-amine trihydrochlorideChiral variantExhibits different biological activity profiles due to chirality.
(S)-N-(Pyridin-2-ylmethyl)piperidin-3-amine trihydrochlorideChiral variantSimilar to (R) but may interact differently with biological targets.
1-(Pyridin-4-ylmethyl)piperidin-3-amine trihydrochlorideStructural variationVariation in pyridine position may alter receptor interactions.

Q & A

Q. What methodologies enable comparative analysis of this compound's bioactivity across enantiomeric forms?

  • Answer : Establish parallel dose-response curves (0.1–100 μM) in cellular assays (e.g., cAMP inhibition). Use chiral separation to isolate (R)- and (S)-enantiomers. Statistical analysis (ANOVA with Tukey post-hoc) reveals (R)-form exhibits 3.2-fold higher potency in dopamine receptor binding (p<0.001) compared to (S)-form .

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